molecular formula C26H25N3O2S B11171490 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide

Cat. No.: B11171490
M. Wt: 443.6 g/mol
InChI Key: CEKWBDCGTWBQJT-UHFFFAOYSA-N
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Description

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE is a complex organic compound that features a benzothiazole moiety Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methylbenzothiazole
  • 2-Mercaptobenzothiazole
  • 4-(6-Methyl-1,3-benzothiazol-2-yl)phenylamine

Uniqueness

N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]-4-PENTANAMIDOBENZAMIDE is unique due to its specific structural features, which confer distinct biological activities. Its combination of a benzothiazole ring with a pentanamide moiety allows for versatile interactions with various biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(pentanoylamino)benzamide

InChI

InChI=1S/C26H25N3O2S/c1-3-4-5-24(30)27-20-11-7-18(8-12-20)25(31)28-21-13-9-19(10-14-21)26-29-22-15-6-17(2)16-23(22)32-26/h6-16H,3-5H2,1-2H3,(H,27,30)(H,28,31)

InChI Key

CEKWBDCGTWBQJT-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C

Origin of Product

United States

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